2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-1H-benzimidazole
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Overview
Description
2-[(2,2-Dichlorocyclopropyl)methylsulfanyl]-1H-benzimidazole is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a benzimidazole ring substituted with a 2,2-dichlorocyclopropyl group and a methylsulfanyl group. Its molecular formula is C11H10Cl2N2S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-1H-benzimidazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-mercaptobenzimidazole with 2,2-dichlorocyclopropylmethanol under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[(2,2-Dichlorocyclopropyl)methylsulfanyl]-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the benzimidazole ring or the cyclopropyl group.
Substitution: The chlorine atoms in the cyclopropyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the cyclopropyl ring.
Scientific Research Applications
2-[(2,2-Dichlorocyclopropyl)methylsulfanyl]-1H-benzimidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-1H-benzimidazole involves its interaction with specific molecular targets. The benzimidazole ring can interact with enzymes or receptors, modulating their activity. The presence of the dichlorocyclopropyl group may enhance the compound’s binding affinity and specificity for certain targets. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,2-Dichlorocyclopropyl)methylsulfanyl]aniline
- (2,2-Dichlorocyclopropyl)methanesulfonyl chloride
Uniqueness
2-[(2,2-Dichlorocyclopropyl)methylsulfanyl]-1H-benzimidazole is unique due to the combination of its benzimidazole core and the dichlorocyclopropyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds.
Properties
IUPAC Name |
2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2S/c12-11(13)5-7(11)6-16-10-14-8-3-1-2-4-9(8)15-10/h1-4,7H,5-6H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQXYGSWPOAGLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)CSC2=NC3=CC=CC=C3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501323800 |
Source
|
Record name | 2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501323800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
39.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24821561 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
488135-64-4 |
Source
|
Record name | 2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501323800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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